5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide
Description
Properties
CAS No. |
51959-84-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-7-13(8-4-2)11(15)9-5-6-10(14)12-9/h9H,3-8H2,1-2H3,(H,12,14) |
InChI Key |
ODKKEMNVADJPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Raw Materials and Intermediates
- Starting materials: Itaconic acid or pyrrolidine-2-carboxylic acid derivatives.
- Key intermediates: 5-oxo substituted pyrrolidine carboxylic acids, activated esters (e.g., pentafluorophenyl esters).
- Amine source: Dipropylamine (N,N-dipropylamine).
Activation and Amidation
A widely used method involves activating the carboxylic acid intermediate with bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine in acetonitrile at room temperature to form reactive pentafluorophenyl esters. These activated esters are then reacted with dipropylamine to form the corresponding carboxamide.
This approach is supported by parallel synthesis studies on related pyrrolidine carboxamides, where amidation with various amines, including secondary amines, was successfully achieved using this activation strategy, yielding high purity products (80–100%) and good to excellent yields (28–100%) depending on the amine and workup method employed.
Representative Preparation Procedure (Adapted from Related Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Itaconic acid + Aniline (or pyrrolidine derivative) | Formation of initial pyrrolidine ring precursor |
| 2 | 1,1'-Carbonyldiimidazole (CDI) in anhydrous acetonitrile, room temperature | Activation of carboxylic acid to β-keto ester intermediate |
| 3 | N,N-Dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene | Formation of enaminone intermediate |
| 4 | Cyclization with amidines (e.g., acetamidine or benzamidine) | Formation of 5-oxo-pyrrolidine carboxylates |
| 5 | Hydrolysis with 1 M NaOH in methanol/THF, room temperature | Conversion to 5-oxo-pyrrolidine carboxylic acid |
| 6 | Activation with bis(pentafluorophenyl) carbonate (BPC) and triethylamine in acetonitrile | Formation of pentafluorophenyl ester intermediate |
| 7 | Reaction with dipropylamine at room temperature for 12 hours | Amidation to yield 5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
Analytical Characterization
The synthesized compounds, including 5-oxo-N,N-dipropylpyrrolidine-2-carboxamide, are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS) and High-Resolution MS (HRMS): Confirm molecular weight and purity.
- Elemental Analysis: Verifies carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity levels, often >80%, with many compounds reaching >95% purity.
Summary Table of Key Parameters for Preparation
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | 5-oxo-pyrrolidine-2-carboxylic acid | Prepared via cyclization and hydrolysis steps | Key intermediate |
| Activation Agent | Bis(pentafluorophenyl) carbonate (BPC) | Room temperature, acetonitrile, triethylamine | Formation of reactive ester |
| Amine | Dipropylamine (secondary amine) | Room temperature, 12 h | Amidation to target compound |
| Workup | Filtration or evaporation + chromatography | Depends on product solubility | High purity isolation |
| Yield Range | 80–100% typical for secondary amines | Optimized conditions | Efficient synthesis |
| Purity | 80–100% | Confirmed by HPLC and elemental analysis | Suitable for research use |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The carboxamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural variations and biological activities between 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide and related compounds:
Key Insights from Research
- Bioactivity : Derivatives with isatin-hydrazone moieties (e.g., compounds in ) exhibit enhanced cytotoxicity and antioxidant properties compared to 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide, likely due to improved hydrogen bonding and π-π stacking with cellular targets .
- This modification shifts the compound’s application toward intermediate synthesis rather than direct therapeutic use .
- Synthetic Utility : 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide serves as a precursor for more complex molecules, such as kinase inhibitors, where its dipropyl chains may optimize binding to hydrophobic enzyme pockets .
Biological Activity
5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide has the molecular formula CHNO and a molecular weight of approximately 216.29 g/mol. The compound features a pyrrolidine ring, an amide functional group, and a ketone group, which contribute to its reactivity and biological properties.
The biological activity of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, influencing processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activity
Research indicates that 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary findings indicate that it may induce cell death in certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anti-inflammatory Study : Another study assessed its anti-inflammatory effects using an animal model of inflammation. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
Comparative studies have been conducted to evaluate the effectiveness of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide against similar compounds. The following table summarizes the findings:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide | Antimicrobial, Anti-inflammatory | Contains a benzoyl group enhancing binding affinity |
| N,N-Dipropylpyrrolidine-2-carboxamide | Moderate antimicrobial | Lacks benzoyl group, potentially lower efficacy |
| 2-Methyl-5-oxo-N,N-dipropylpyrrolidine | Limited activity | Different structural features |
Future Directions
While preliminary studies indicate promising biological activities for 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide, further research is necessary to fully elucidate its pharmacodynamics and pharmacokinetics. Future investigations should focus on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating its efficacy and safety in animal models before progressing to clinical trials.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
